2-Iminoethane-1-thiol
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Overview
Description
2-Iminoethane-1-thiol, also known as cysteamine, is an organosulfur compound with the molecular formula C₂H₇NS. It is a white, water-soluble solid that contains both an amine and a thiol functional group. This compound is often used in its hydrochloride salt form due to its stability and solubility properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iminoethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of sodium hydrosulfide with ethyleneimine, resulting in the formation of cysteamine. Another method includes the reaction of thiourea with ethylene oxide, followed by hydrolysis to yield this compound .
Industrial Production Methods
In industrial settings, this compound is often produced by the reaction of ethyleneimine with hydrogen sulfide under controlled conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Iminoethane-1-thiol undergoes various chemical reactions, including:
Oxidation: It readily oxidizes to form the corresponding disulfide, cystamine, in the presence of air.
Reduction: It can be reduced back to its thiol form from the disulfide form.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Requires oxygen or other oxidizing agents.
Reduction: Typically involves reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Common reagents include alkyl halides and thiol-reactive compounds.
Major Products Formed
Oxidation: Cystamine.
Reduction: this compound.
Substitution: Various alkylated thiol derivatives.
Scientific Research Applications
2-Iminoethane-1-thiol has a wide range of applications in scientific research:
Biology: Plays a role in the study of thiol-disulfide exchange reactions and protein folding.
Industry: Employed in the production of pharmaceuticals and as a stabilizer in certain industrial processes.
Mechanism of Action
The primary mechanism of action of 2-Iminoethane-1-thiol involves its ability to interact with cystine, converting it into cysteine and cysteine-cysteamine mixed disulfide. This reaction helps in reducing the accumulation of cystine in lysosomes, which is particularly beneficial in treating cystinosis . The compound targets the cystinosin protein, facilitating the transport of cystine out of lysosomes .
Comparison with Similar Compounds
Similar Compounds
Cysteine: An amino acid with a similar thiol group but differs in its overall structure and function.
Homocysteine: Another amino acid with a thiol group, known for its role in cardiovascular health.
Methionine: Contains a thioether group instead of a thiol group, making it less reactive in thiol-specific reactions.
Uniqueness
2-Iminoethane-1-thiol is unique due to its dual functional groups (amine and thiol), which allow it to participate in a variety of chemical reactions. Its ability to deplete cystine levels makes it particularly valuable in medical applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C2H5NS |
---|---|
Molecular Weight |
75.14 g/mol |
IUPAC Name |
2-iminoethanethiol |
InChI |
InChI=1S/C2H5NS/c3-1-2-4/h1,3-4H,2H2 |
InChI Key |
JTDSXCPZNVERRA-UHFFFAOYSA-N |
Canonical SMILES |
C(C=N)S |
Origin of Product |
United States |
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